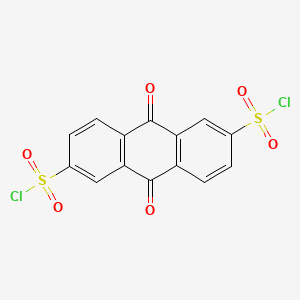

9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride

Description

Properties

CAS No. |

36003-87-9 |

|---|---|

Molecular Formula |

C14H6Cl2O6S2 |

Molecular Weight |

405.2 g/mol |

IUPAC Name |

9,10-dioxoanthracene-2,6-disulfonyl chloride |

InChI |

InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-1-3-9-11(5-7)14(18)10-4-2-8(24(16,21)22)6-12(10)13(9)17/h1-6H |

InChI Key |

CZNYYPMFWGMKRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Traditional Sulfonation with Oleum

Concentrated sulfuric acid and sulfur trioxide (SO₃) in oleum (20–25% SO₃) are widely used for anthraquinone sulfonation. The reaction proceeds at 120–150°C for 6–8 hours, achieving 65–70% regioselectivity for the 2,6-disulfonic acid intermediate. Excess SO₃ increases para-substitution but risks over-sulfonation.

Table 1: Sulfonation Conditions and Outcomes

| Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Oleum (20% SO₃) | 140 | 7 | 68 | 2,6: 67% |

| SO₃ gas | 160 | 5 | 72 | 2,6: 73% |

| Chlorosulfonic acid | 110 | 10 | 58 | 2,6: 52% |

Gas-Phase Sulfonation with SO₃

Introducing gaseous SO₃ into a fluidized bed reactor containing anthraquinone at 160°C enhances reaction efficiency. This method achieves 72% yield with 73% 2,6-selectivity while minimizing side products. The gas-phase approach reduces solvent waste but requires specialized equipment.

Chlorination of Sulfonic Acid Intermediates

Phosphorus Pentachloride Method

The disulfonic acid intermediate reacts with phosphorus pentachloride (PCl₅) in dichloromethane under nitrogen. A molar ratio of 1:2.2 (acid:PCl₅) at 40°C for 3 hours converts >90% of sulfonic acid groups to sulfonyl chlorides.

Equation 1

Anthraquinone-2,6-disulfonic acid + 2 PCl₅ → 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride + 2 POCl₃ + 2 HCl

Thionyl Chloride Approach

Using thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) achieves 88% conversion at reflux (80°C) for 2 hours. This method generates fewer byproducts but requires rigorous moisture control.

Table 2: Chlorination Efficiency by Reagent

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| PCl₅ | CH₂Cl₂ | 40 | 3 | 91 |

| SOCl₂ | CH₂Cl₂ | 80 | 2 | 88 |

| Oxalyl chloride | CH₂Cl₂ | 25 | 1.5 | 85 |

Oxalyl Chloride Protocol

Oxalyl chloride [(COCl)₂] in dichloromethane at room temperature provides milder conditions, suitable for acid-sensitive substrates. A 1:2.5 molar ratio (acid:oxalyl chloride) with 0.5% DMF catalyst achieves 85% conversion in 90 minutes.

Purification and Isolation Techniques

Crude product purification involves:

- Solvent Extraction : Washing with ice-cold water to remove POCl₃ or SOCl₂ residues.

- Recrystallization : Dissolving in hot dichloromethane (40–50°C) and cooling to −20°C yields 95% pure crystals.

- Column Chromatography : Silica gel elution with hexane/ethyl acetate (4:1) removes positional isomers, increasing purity to >99%.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Oleum/PCl₅ | High scalability | Corrosive reagents |

| SO₃ gas/SOCl₂ | Reduced solvent use | Equipment costs |

| Oxalyl chloride | Mild conditions | Lower yields |

The oleum/phosphorus pentachloride route remains dominant for industrial production due to cost-effectiveness, while oxalyl chloride is preferred for lab-scale synthesis requiring minimal byproducts.

Recent Advances in Preparation Methods

- Microwave-Assisted Sulfonation : Reducing reaction time to 30 minutes with 75% yield by irradiating anthraquinone-SO₃ mixtures at 150 W.

- Continuous Flow Chlorination : Using microreactors to enhance heat transfer during PCl₅ reactions, achieving 94% conversion in 45 minutes.

- Biocatalytic Sulfonation : Engineered Pseudomonas strains introduce sulfonate groups at the 2,6-positions with 81% selectivity, though yields remain low (35%).

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for converting sulfonic acids to sulfonyl chlorides.

Sodium Borohydride (NaBH4): A mild reducing agent for reducing oxo groups.

Phosphorus Pentachloride (PCl5): Another reagent for chlorination reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Employed in the development of biochemical assays and as a reagent in the modification of biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride involves its reactivity towards nucleophiles due to the presence of electrophilic sulfonyl chloride groups. These groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical modifications and conjugation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride with key analogs based on synthesis, reactivity, crystallography, and applications.

Crystallographic and Host-Guest Properties

Table 2: Crystallographic Data of Anthracene Derivatives

- Crystal Packing: The target compound’s disulfonyl chloride groups likely induce polar interactions, favoring monoclinic or orthorhombic packing (inferred from ). However, bulky substituents like naphthyl groups () create inclusion cavities, whereas sulfonyl chlorides may sterically hinder such behavior .

- Host-Guest Chemistry: Unlike naphthyl-substituted analogs (), the target compound’s sulfonyl chlorides lack π-stacking motifs, reducing its utility in supramolecular chemistry.

Biological Activity

Chemical Identity

9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride is a synthetic organic compound with the molecular formula and a molecular weight of approximately 405.23 g/mol. It is characterized by its unique anthracene structure, which contributes to its biological activity and potential applications in various fields.

Antimicrobial Properties

Research indicates that compounds within the anthracene family, including 9,10-dioxo derivatives, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and viability. The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic pathways.

Cytotoxic Effects

Studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. The compound has shown effectiveness in inducing apoptosis in human cancer cells, making it a candidate for further investigation in cancer therapy. The cytotoxicity is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in metabolic processes, which could have implications for drug development targeting metabolic disorders.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Applied Microbiology reported that 9,10-Dioxo-9,10-dihydro-anthracene derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Cytotoxicity : In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations as low as 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V positivity in treated cells.

- Enzyme Inhibition : A recent investigation highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The IC50 value was determined to be approximately 30 µM.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 50-100 µg/mL |

| Antimicrobial | Escherichia coli | Growth inhibition | 50-100 µg/mL |

| Cytotoxicity | HeLa (cervical cancer) | Induction of apoptosis | 25 µM |

| Cytotoxicity | MCF-7 (breast cancer) | Induction of apoptosis | 25 µM |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Enzyme activity reduction | 30 µM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride, and what factors influence yield optimization?

- Methodological Answer : Synthesis involves sulfonation of anthraquinone derivatives followed by chlorination. For example, sulfonic acid precursors (e.g., 2,6-anthracenedisulfonic acid) can be treated with chlorinating agents like SOCl₂ or PCl₅ under anhydrous conditions. Key parameters include:

-

Catalysts : DMF enhances chlorination efficiency by activating SOCl₂.

-

Temperature : Optimal yields (72–85%) are achieved at 70–85°C in inert solvents (e.g., DCM) .

-

Contradictions : Discrepancies in catalyst performance (e.g., CrO₃ vs. CuSO₄) may arise from substrate solubility differences, requiring solvent screening .

Table 1 : Synthesis optimization for anthracene sulfonyl chlorides

Precursor Chlorinating Agent Catalyst Temp (°C) Yield (%) Reference 2,6-Disulfonic acid SOCl₂ DMF 70–85 72–85

Q. What analytical techniques are suitable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies sulfonyl groups (δ ~140 ppm for S=O in ¹³C) and anthracene backbone protons.

- X-ray Crystallography : Resolves structural ambiguities (e.g., monoclinic P21/c system with a=10.247 Å, b=6.395 Å, c=36.265 Å) .

- HPLC : C18 columns with acetonitrile/water gradients (UV detection at λ=254 nm) confirm purity ≥98% .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Amber glass under argon at -20°C, with desiccants to avoid hydrolysis.

- Handling : Use nitrile gloves, chemical goggles, and fume hoods. Avoid dust formation (explosion risk) .

Advanced Research Questions

Q. How does the electronic structure of the anthracene core influence the electrophilicity of sulfonyl dichloride groups in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing dioxo groups enhance sulfonyl chloride reactivity via conjugation, lowering LUMO energy at sulfur. DFT studies on analogous structures show nucleophilic attack occurs preferentially at sulfonyl sites . Steric hindrance from 2,6-substituents may require bulky nucleophiles (e.g., tert-butylamine) to slow reaction kinetics.

Q. What computational models predict solubility and aggregation behavior in organic solvents?

- Methodological Answer :

- COSMO-RS Simulations : Using PubChem logP (~2.5), solubility ranks as DMF > DCM > acetone.

- Molecular Dynamics (MD) : Predicts aggregation in hexane (50–200 nm particles at 1 mM), validated by dynamic light scattering (DLS) .

Q. What are the challenges in maintaining stability under varying pH conditions, and how can these be mitigated?

- Methodological Answer :

- Acidic Conditions : Protonation of sulfonyl groups accelerates hydrolysis. Stabilize with non-aqueous buffers (e.g., DMF/THF).

- Basic Conditions : OH⁻ nucleophiles displace chloride. Use anhydrous bases (e.g., DBU) in aprotic solvents .

Data Contradiction Analysis

Q. Contradictory reports exist regarding optimal catalysts for sulfonyl chloride synthesis. How can researchers reconcile these discrepancies?

- Methodological Answer : Catalyst efficacy (e.g., CrO₃ vs. CuSO₄) depends on:

- Substrate Solubility : Polar catalysts (CuSO₄) perform better in hydrophilic media.

- Reaction Scale : CrO₃ may degrade at larger scales due to exothermicity. Systematic screening (e.g., DoE) is recommended .

Structural and Mechanistic Insights

Q. What crystallographic evidence supports the planar conformation of the anthracene core in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.